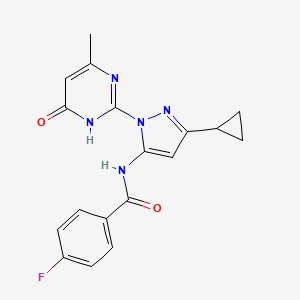![molecular formula C6H11NO3S B2967100 2-{[(Dimethylcarbamoyl)methyl]sulfanyl}acetic acid CAS No. 851788-19-7](/img/structure/B2967100.png)
2-{[(Dimethylcarbamoyl)methyl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Dimethylcarbamoyl)methyl]sulfanyl}acetic acid, also known as N,N-dimethylthioacetic acid (DMTA), is a sulfur-containing compound that has been the subject of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Electrochemical Copolymerization : Şahin, Pekmez, and Yildiz (2002) explored the effects of certain acids, including 2-aminobenzenesulfonic acid, on the electrochemical behavior and properties of polyaniline. They found that these acids influenced the solubility and electrical conductivity of the resulting copolymers, which has implications for materials science and electronics (Şahin, Pekmez, & Yildiz, 2002).
Amino Acid Analysis : Moore (1968) discussed using dimethyl sulfoxide as a solvent for the ninhydrin reaction in amino acid analysis, highlighting its advantages over previously used solvents. This research is significant in biochemistry and analytical chemistry (Moore, 1968).
Organometallic Chemistry : Adrio et al. (2009) synthesized a trinuclear cyclometallated palladium(II) compound involving a thiosemicarbazone ligand, showcasing its potential in the development of new metallurgical and catalytic processes (Adrio et al., 2009).
Hydrogen Sulfide Measurement : Shen et al. (2012) presented a protocol for measuring hydrogen sulfide pools in biological specimens, a critical factor in numerous cellular functions and therapeutic research (Shen et al., 2012).
Protein Sulfenation as a Redox Sensor : Charles et al. (2007) investigated protein sulfenic acids, which play a role in enzyme catalysis and redox states. They synthesized a novel biotinylated derivative of dimedone to study sulfenation in proteins, offering insights into cellular signaling and disease mechanisms (Charles et al., 2007).
Polymer Synthesis and Characterization : Shockravi et al. (2006) synthesized new poly(sulfide-ether-amide)s and poly(sulfoxide-ether-amide)s with potential applications in materials science (Shockravi et al., 2006).
DNA Methylation in Mammalian Cells : Lawley and Thatcher (1970) investigated the methylation of DNA in cultured mammalian cells, providing valuable insights for genetic and cancer research (Lawley & Thatcher, 1970).
Chemiluminescence in Organic Chemistry : Watanabe et al. (2010) studied the chemiluminescence of certain sulfanyl-substituted compounds, which could have implications in analytical chemistry and biochemical sensing (Watanabe et al., 2010).
Biological Effects of Dimethyl Sulfoxide : Verheijen et al. (2019) evaluated the biological effect of dimethyl sulfoxide on human cellular processes and epigenetic landscape, which is crucial for understanding its impact in medical and scientific applications (Verheijen et al., 2019).
Synthesis and Reaction Mechanisms in Organic Chemistry : Bicker, Hirth, and Vogel (2003) discussed the dehydration of fructose to 5-hydroxymethylfurfural in sub- and supercritical acetone, which has implications for green chemistry and industrial processes (Bicker, Hirth, & Vogel, 2003).
Wirkmechanismus
Target of Action
It’s common for similar compounds to interact with enzymes or receptors in the body, altering their function and leading to various physiological effects .
Mode of Action
Compounds like this often work by binding to their target proteins and modulating their activity . This can lead to changes in cellular processes and ultimately affect the organism’s physiology.
Biochemical Pathways
These effects can range from the alteration of metabolic processes to the modulation of signal transduction pathways .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
This could range from changes in cellular metabolism to alterations in gene expression .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can significantly impact the activity and stability of such compounds .
Eigenschaften
IUPAC Name |
2-[2-(dimethylamino)-2-oxoethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-7(2)5(8)3-11-4-6(9)10/h3-4H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGTZQOYZFOSGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Dimethylcarbamoyl)methyl]sulfanyl}acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-(N,N-dipropylsulfamoyl)benzoate](/img/structure/B2967019.png)
![N-(2,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2967020.png)
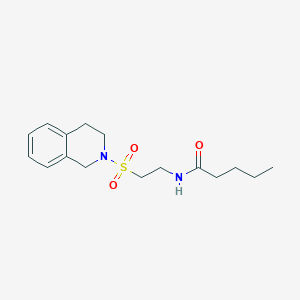
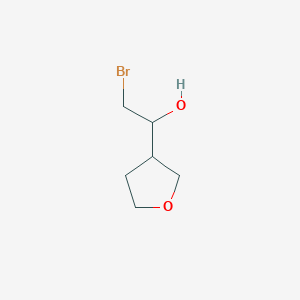
![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2967030.png)

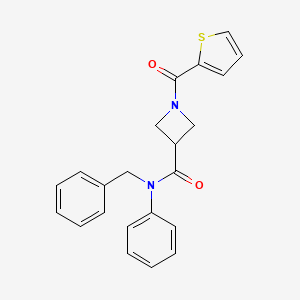
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2967033.png)

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2967035.png)
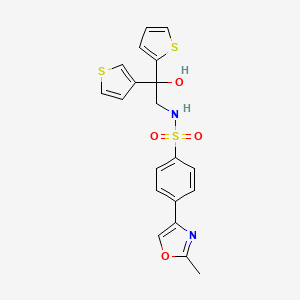
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2967038.png)
![Ethyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2967039.png)
